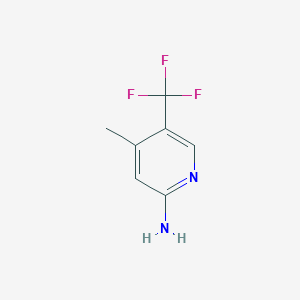
Spiranthesol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiranthesol is a dimeric dihydrophenanthrene compound isolated from the roots of Spiranthes sinensis var. amoena, a species belonging to the Orchidaceae family . This compound is notable for being the first example of dihydrophenanthrene derived from natural sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiranthesol can be isolated from the aerial parts of Spiranthes sinensis (Pers.) . The isolation process involves extraction and purification techniques, including the use of 2D NMR spectroscopy and HMBC techniques to determine its structure .
Industrial Production Methods: Currently, there is no widely reported industrial production method for this compound. The compound is primarily obtained through extraction from natural sources, specifically the roots of Spiranthes sinensis var. amoena .
Chemical Reactions Analysis
Types of Reactions: Spiranthesol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives of dihydrophenanthrene, such as spiranthoquinone, spiranthol-C, and spirasineol-B .
Scientific Research Applications
Spiranthesol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anti-adipogenic activity, where it inhibits adipogenesis in 3T3-L1 cells by regulating adipogenic transcription factors and activating AMPK . Additionally, this compound and its derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Mechanism of Action
The mechanism of action of Spiranthesol involves the regulation of various molecular targets and pathways. For instance, it inhibits adipogenesis by down-regulating adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer binding protein α (C/EBPα), and sterol regulatory element binding protein-1 (SREBP-1c) . Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Spiranthesol include other dihydrophenanthrene derivatives such as spiranthoquinone, spiranthol-C, and spirasineol-B . These compounds share structural similarities and are also derived from Spiranthes sinensis var. amoena .
Uniqueness: this compound is unique due to its specific dimeric dihydrophenanthrene structure, which distinguishes it from other phenanthrene derivatives. Its unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C40H42O6 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
6-[2,5-dihydroxy-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthren-3-yl]-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C40H42O6/c1-21(2)7-11-28-26-13-10-24-18-35(46-6)38(40(44)37(24)29(26)15-16-33(28)41)32-20-31-27(30(39(32)43)12-8-22(3)4)14-9-23-17-25(45-5)19-34(42)36(23)31/h7-8,15-20,41-44H,9-14H2,1-6H3 |
InChI Key |
HXPPUWDAQKHJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)O)C4=C(C(=C5CCC6=C(C5=C4)C(=CC(=C6)OC)O)CC=C(C)C)O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13913097.png)
![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)


![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)
![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)




